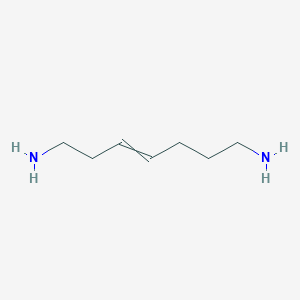

Hept-3-ene-1,7-diamine

Description

Hept-3-ene-1,7-diamine (IUPAC name: this compound) is an aliphatic diamine featuring a seven-carbon chain with a double bond at position 3 and terminal amine groups (-NH₂) at positions 1 and 6. Its unsaturated structure distinguishes it from saturated diamines like 1,7-heptanediamine, as the double bond introduces geometric isomerism (cis/trans) and influences reactivity, polarity, and physical properties.

Properties

CAS No. |

62577-93-9 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

hept-3-ene-1,7-diamine |

InChI |

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7-9/h1-2H,3-9H2 |

InChI Key |

GZVIKXWCJWJPFM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCCN)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

1,7-Heptanediamine (Heptamethylenediamine)

Molecular Formula: C₇H₁₈N₂ CAS No.: 646-19-5 Key Properties:

- Molar Mass : 130.23 g/mol

- Density : 0.86 g/cm³

- Melting Point : 26–29°C (lit.)

- Structure : A saturated diamine with a straight heptane backbone.

Comparison :

- Reactivity : The absence of a double bond in 1,7-heptanediamine reduces its susceptibility to addition reactions (e.g., hydrogenation or electrophilic attacks) compared to Hept-3-ene-1,7-diamine.

- Physical Properties : Saturation increases intermolecular van der Waals forces, leading to a higher melting point than the unsaturated analog (assuming this compound has a lower melting point due to reduced packing efficiency).

- Applications : Saturated diamines like 1,7-heptanediamine are used in polymer production (e.g., nylons) and as crosslinking agents, whereas unsaturated variants may serve as intermediates in specialty chemicals or pharmaceuticals .

Ethylenediamine (1,2-Ethanediamine)

Molecular Formula: C₂H₈N₂ CAS No.: 107-15-3 Key Properties:

- Molar Mass : 60.10 g/mol

- Density : 0.898 g/cm³

- Boiling Point : 116.5°C

- Structure : A short-chain diamine with adjacent amine groups.

Comparison :

N-Octadecyl-4-azaheptane-1,7-diamine

Molecular Formula : C₂₄H₅₃N₃

Key Properties :

Comparison :

- Branching and Substituents : The octadecyl chain and aza group introduce steric hindrance and alter solubility. This compound’s linear structure and terminal amines likely enhance its reactivity in polymerization or crosslinking applications.

- Applications : N-Octadecyl derivatives are used in surfactants or lipid-based drug delivery systems, whereas this compound may prioritize chemical synthesis or material science .

Data Table: Comparative Properties of Diamines

Research Findings and Trends

- Reactivity : Unsaturated diamines like this compound are expected to undergo Diels-Alder or Michael addition reactions, unlike saturated analogs .

- Thermal Stability : Saturated diamines exhibit higher thermal stability due to stronger intermolecular forces, as seen in 1,7-heptanediamine’s melting point (26–29°C vs. likely sub-25°C for the unsaturated variant) .

- Industrial Use : Ethylenediamine’s low molar mass and high polarity make it preferable for small-molecule applications, while this compound’s structure suits bulkier polymer backbones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.